molecular formula C18H22N2O3S B2366280 N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706094-74-7

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2366280
CAS No.: 1706094-74-7
M. Wt: 346.45
InChI Key: BYNMLIYCVXQTDS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of thiazepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a substitution reaction, often using an ethoxyphenyl halide as the reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
  • N-(2-ethoxyphenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
  • N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-oxazepane-4-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is unique due to the combination of its ethoxyphenyl, furan, and thiazepane moieties. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-22-15-7-4-3-6-14(15)19-18(21)20-10-9-17(24-13-11-20)16-8-5-12-23-16/h3-8,12,17H,2,9-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNMLIYCVXQTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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